molecular formula C15H22N2O3 B13863679 Isoleucylphenylalanine

Isoleucylphenylalanine

Cat. No.: B13863679
M. Wt: 278.35 g/mol
InChI Key: WMDZARSFSMZOQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isoleucylphenylalanine is a dipeptide composed of the amino acids isoleucine and phenylalanine. It is derived from the incomplete breakdown of protein digestion or protein catabolism. This compound has not yet been identified in human tissues or biofluids and is classified as an ‘expected’ metabolite .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isoleucylphenylalanine can be synthesized through peptide coupling reactions, where isoleucine and phenylalanine are linked via a peptide bond. The synthesis typically involves the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents such as carbodiimides (e.g., DCC) to facilitate the formation of the peptide bond.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves solid-phase peptide synthesis (SPPS) or solution-phase synthesis. SPPS is preferred for its efficiency and ability to produce high-purity peptides.

Chemical Reactions Analysis

Types of Reactions: Isoleucylphenylalanine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the phenylalanine residue, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the peptide bond, potentially breaking it down into individual amino acids.

    Substitution: Substitution reactions can occur at the amino or carboxyl groups, leading to the formation of modified peptides.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents like acyl chlorides or anhydrides can be used for acylation reactions.

Major Products Formed:

    Oxidation: Hydroxylated derivatives of phenylalanine.

    Reduction: Free isoleucine and phenylalanine.

    Substitution: Acylated or modified peptides.

Scientific Research Applications

Isoleucylphenylalanine has several applications in scientific research, particularly in the fields of biochemistry and metabolomics. It is used as a standard or reference compound in studies involving peptide metabolism and protein catabolism. Additionally, it serves as a model compound for studying peptide synthesis and degradation mechanisms .

Mechanism of Action

The mechanism of action of isoleucylphenylalanine is primarily related to its role as a dipeptide. It can be hydrolyzed by peptidases to release free isoleucine and phenylalanine, which can then participate in various metabolic pathways. The molecular targets and pathways involved include amino acid transporters and enzymes involved in peptide hydrolysis .

Comparison with Similar Compounds

    Leucylphenylalanine: Another dipeptide composed of leucine and phenylalanine.

    Valylphenylalanine: A dipeptide composed of valine and phenylalanine.

    Prolylphenylalanine: A dipeptide composed of proline and phenylalanine.

Comparison: Isoleucylphenylalanine is unique due to the presence of isoleucine, which has a branched side chain, making it more hydrophobic compared to leucine or valine. This hydrophobicity can influence its interactions with other molecules and its behavior in biological systems .

Properties

IUPAC Name

2-[(2-amino-3-methylpentanoyl)amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-3-10(2)13(16)14(18)17-12(15(19)20)9-11-7-5-4-6-8-11/h4-8,10,12-13H,3,9,16H2,1-2H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMDZARSFSMZOQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Isoleucyl-Phenylalanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028914
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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